Boc-3,4-difluoro-L-phenylalanine

Vue d'ensemble

Description

Boc-3,4-difluoro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H17F2NO4 and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Boc-3,4-difluoro-L-phenylalanine (Boc-DFPhe) is a fluorinated derivative of the amino acid phenylalanine, notable for its enhanced biological activity due to the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring. This modification not only affects the compound's pharmacological properties but also its stability and reactivity in biological systems.

Boc-DFPhe has the molecular formula and a molecular weight of approximately 301.29 g/mol. It appears as a white powder and is soluble in various organic solvents, making it suitable for multiple applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H17F2NO4 |

| Molecular Weight | 301.29 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 430.4±45.0 °C |

| Melting Point | 95-105 °C |

Synthesis

The synthesis of Boc-DFPhe typically involves several steps that require precise control over reaction conditions to ensure high yields and purity. The tert-butoxycarbonyl (Boc) group protects the amino group during these reactions, facilitating the formation of peptides and other complex molecules.

Pharmacological Profiles

Boc-DFPhe has been studied for its ability to modify pharmacological profiles of peptides and proteins. The introduction of fluorine atoms can enhance binding interactions with biological targets, potentially leading to improved efficacy in drug development.

- Antiviral Activity : Research indicates that compounds with similar structural features to Boc-DFPhe exhibit significant antiviral activity, particularly against HIV by interacting with key viral proteins such as the capsid protein .

- Ergogenic Effects : Amino acid derivatives like Boc-DFPhe have been recognized for their role in influencing anabolic hormone secretion and enhancing physical performance during exercise . This is particularly relevant in sports nutrition and dietary supplements.

- Structural Modifications : The fluorination pattern at the 3 and 4 positions may confer unique biological properties not found in other amino acid derivatives, potentially leading to distinct pharmacological effects.

Study on Antiviral Properties

A study published in Chemical Reviews explored the structure-activity relationships (SAR) of phenylalanine derivatives, including Boc-DFPhe, highlighting their potential as antiviral agents targeting HIV . The findings suggest that modifications in the phenyl ring can significantly impact antiviral efficacy.

Ergogenic Supplementation Research

Research conducted by Luckose et al. (2015) reviewed various amino acid derivatives' effects on physical performance, noting that compounds like Boc-DFPhe could enhance mental performance under stress and reduce exercise-induced muscle damage . This positions Boc-DFPhe as a potential ergogenic aid in sports science.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-3,4-difluoro-L-phenylalanine serves as a valuable building block in the synthesis of peptides. Its fluorinated structure enhances the stability and bioactivity of peptides, making it particularly useful for developing novel therapeutic agents. The incorporation of this compound into peptide sequences can lead to improved pharmacokinetic properties and increased resistance to enzymatic degradation, which is crucial for therapeutic applications in various diseases .

Drug Development

In drug development, this compound is utilized to design and optimize drugs targeting specific biological pathways. The difluorophenyl group contributes to increased binding affinity to certain receptors, which can enhance the efficacy of pharmaceutical compounds. Researchers have explored its potential in developing drugs for conditions such as cancer and neurological disorders .

Table 1: Comparison of Fluorinated Amino Acids in Drug Development

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Two fluorine atoms enhance lipophilicity | Drug design targeting specific receptors |

| Boc-3-fluoro-L-phenylalanine | Single fluorine substitution | General peptide synthesis |

| Boc-DL-phenylalanine | Standard amino acid without fluorination | Basic peptide synthesis |

Bioconjugation

The compound is also employed in bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems. This application enhances the efficacy of treatments while minimizing side effects. By modifying the pharmacological profiles of drugs through bioconjugation with this compound, researchers can achieve greater specificity in targeting diseased tissues .

Neuropharmacology

Research into neuropharmacology has highlighted the potential applications of this compound in studying neurotransmitter systems. Its unique properties make it a candidate for investigating treatments for neurological disorders such as depression and anxiety by modulating neurotransmitter release and activity .

Fluorine Chemistry

The incorporation of fluorine into organic compounds has been shown to significantly affect their biological activity. This compound allows researchers to explore these effects further, contributing to advancements in medicinal chemistry aimed at developing more effective drugs with improved metabolic stability and bioavailability .

Case Studies and Experimental Results

Several studies have investigated the biological activity and therapeutic potential of this compound:

In Vitro Studies

In vitro experiments have demonstrated that this compound can enhance peptide stability and bioactivity when incorporated into peptide sequences. These studies indicate that peptides containing this compound exhibit improved resistance to proteolytic degradation compared to their non-fluorinated counterparts .

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with target proteins. These studies reveal its binding affinities to various receptors involved in disease pathways, suggesting its potential as a lead compound for drug development .

Pharmacokinetic Studies

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, which may enhance its efficacy as an oral medication. These findings support further exploration into its therapeutic applications .

Propriétés

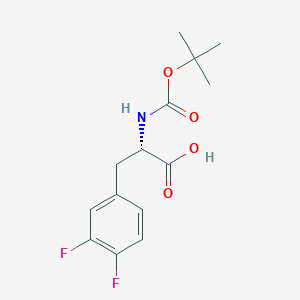

IUPAC Name |

(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAOPVHXASZUDE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427298 | |

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198474-90-7 | |

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.